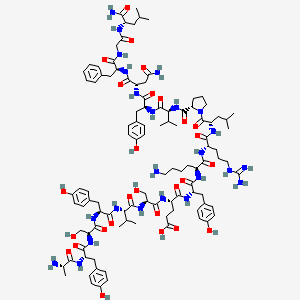

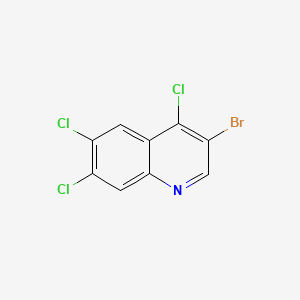

![molecular formula C16H19NO4 B598799 6-((苄氧基)羰基)-6-氮杂螺[2.5]辛烷-1-甲酸 CAS No. 147610-85-3](/img/structure/B598799.png)

6-((苄氧基)羰基)-6-氮杂螺[2.5]辛烷-1-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

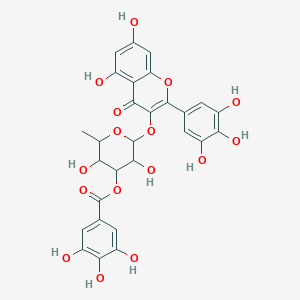

“6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid” is a complex organic compound. It incorporates a carboxyl functional group, CO2H, which is a common feature in carboxylic acids . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of carboxylic acids often involves oxidation reactions . The carbon atom of a carboxyl group has a high oxidation state, making it a prime target for such reactions . Other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group . This makes the carboxyl group planar .Chemical Reactions Analysis

Carboxylic acids are known to react with bases such as NaOH and NaHCO3 to give metal carboxylate salts . They can also be converted into esters, a process called the Fischer esterification reaction . Furthermore, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 .Physical And Chemical Properties Analysis

Carboxylic acids are acidic and therefore react with bases such as NaOH and NaHCO3 to give metal carboxylate salts . The O-H stretching absorption for such dimers is very strong and broad, extending from 2500 to 3300 cm-1 .科学研究应用

羧酸的反应萃取

Djas 和 Henczka (2018) 的一项研究探讨了使用有机溶剂和超临界流体从水溶液中萃取羧酸的效率,突出了超临界 CO2 由于其环境友好的特性而带来的好处。这表明在类似化合物的分离过程和环境工程中具有潜在应用 (Djas & Henczka, 2018)。

羧酸的生物活性

Godlewska-Żyłkiewicz 等人 (2020) 综述了选定的天然羧酸的结构相关的抗氧化、抗菌和细胞毒活性。这意味着在基于像“6-((苄氧基)羰基)-6-氮杂螺[2.5]辛烷-1-甲酸”这样的化合物的构效关系开发新的药物或农用化学品的潜在应用 (Godlewska-Żyłkiewicz 等人,2020)。

羧酸对生物催化剂的抑制作用

Jarboe、Royce 和 Liu (2013) 讨论了羧酸对发酵生产中使用的微生物生物催化剂的抑制作用,强调了代谢工程在提高微生物耐受性方面的必要性。这一见解与生物技术应用和生物基化学品的生产相关 (Jarboe, Royce, & Liu, 2013)。

中链聚羟基链烷酸酯 (MCL-PHA) 的生产

Sun、Ramsay、Guay 和 Ramsay (2007) 综述了从羧酸生产 MCL-PHA 的发酵工艺,表明在可生物降解聚合物生产中的潜在应用 (Sun, Ramsay, Guay, & Ramsay, 2007)。

作用机制

属性

IUPAC Name |

6-phenylmethoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFCMBUJUFOXNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682161 |

Source

|

| Record name | 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147610-85-3 |

Source

|

| Record name | 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

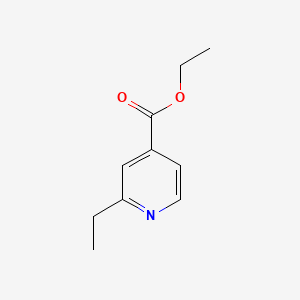

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, ethyl ester](/img/no-structure.png)

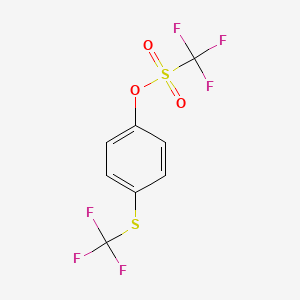

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)